Butyl(2-methyl-1-phenylpropyl)amine
Description
Butyl(2-methyl-1-phenylpropyl)amine is a secondary aliphatic amine characterized by a branched alkyl chain (butyl group) and a substituted phenylpropyl moiety. Its structural complexity arises from the combination of a hydrophobic butyl chain and an aromatic phenyl group, which may influence its physicochemical properties and biological interactions. The compound is synthesized via a multi-step process starting from substituted benzyl chlorides. Key steps include alkylation of isobutyronitrile, hydrolysis to the corresponding acid, Curtius rearrangement, and catalytic hydrogenation to yield the final amine . This method is noted for its operational simplicity, high yield, and accessibility of raw materials, making it suitable for scalable production .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-butyl-2-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-11-15-14(12(2)3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 |
InChI Key |
HZWLBRNPLVBYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
| Step | Reaction Description | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of substituted benzyl halide with isobutyronitrile | -78°C to 0°C, organic base, solvent (THF, dioxane, toluene, or hexane) | Substituted benzyl chloride/bromide/alcohol, isobutyronitrile, organic base (diisopropylamine lithium salt, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride) | 2-methyl-1-substituted phenyl-2-butyronitrile |
| 2 | Hydrolysis of nitrile to carboxylic acid | 80°C to 220°C, solvent | Base (alkali), solvent | 2-methyl-1-substituted phenyl-2-butyric acid |
| 3 | Curtius rearrangement of acid to carbamate ester | 40°C to 120°C, weak base, diphenylphosphoryl azide (DPPA), solvent, followed by benzyl alcohol addition | 2-methyl-1-substituted phenyl-2-butyric acid, DPPA, benzyl alcohol | 2-methyl-1-substituted phenyl-2-propyl carbamic acid benzyl ester |
| 4 | Catalytic hydrogenation or amine substitution | Room temperature, catalyst, solvent (methanol, ethanol, THF, toluene) | Catalyst (e.g., Pd/C) | This compound (final amine) |
Detailed Reaction Conditions and Notes
Step 1: The molar ratio of substituted benzyl halide to isobutyronitrile is optimally between 1:1 and 1:3 to ensure complete conversion. The reaction is performed under an inert atmosphere to prevent side reactions. Organic bases such as lithium diisopropylamide (LDA) or n-butyllithium facilitate the nucleophilic attack on the benzyl halide.
Step 2: Hydrolysis is conducted under strongly basic conditions, often using aqueous alkali solutions, to convert the nitrile group into the corresponding carboxylic acid. Elevated temperatures (up to 220°C) are applied to drive the reaction to completion.
Step 3: The Curtius rearrangement employs diphenylphosphoryl azide to convert the acid into an acyl azide intermediate, which rearranges to an isocyanate. The subsequent addition of benzyl alcohol traps the isocyanate to form a carbamate ester. This step requires careful temperature control and the presence of a weak base to maintain reaction efficiency.
Step 4: The carbamate ester undergoes catalytic hydrogenation or amine substitution to yield the target amine. Common catalysts include palladium on carbon (Pd/C). The reaction proceeds at room temperature, minimizing decomposition and side reactions.
Advantages of the Method
- Avoids use of highly toxic reagents such as sodium cyanide.
- Utilizes inexpensive and readily available starting materials.
- The overall yield of the four-step process approaches 50%, significantly higher than previous methods (~15%).
- The process is operationally simple and amenable to scale-up.
- The method allows for structural variation by changing the substituent on the benzyl halide.
Comparative Analysis of Preparation Methods
| Feature | Traditional Cyanide-Based Method | Four-Step Curtius Rearrangement Method |
|---|---|---|
| Starting Materials | Benzyl halides + Sodium cyanide | Benzyl halides + Isobutyronitrile |
| Toxicity | High (cyanide use) | Low (avoids cyanide) |
| Overall Yield | ~15% | ~50% |
| Reaction Complexity | Moderate | Multi-step but straightforward |
| Scalability | Limited due to toxicity | High, suitable for industrial scale |
| Safety | Hazardous | Safer, less toxic reagents |
Chemical Reactions Analysis
Types of Reactions
Butyl(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Butyl(2-methyl-1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Table 1: Molecular Properties of Butyl(2-methyl-1-phenylpropyl)amine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₄H₂₃N | ~205.35* | Butyl chain + phenylpropyl branch |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | Short-chain branched alkyl groups |
| (2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine | C₁₄H₂₁N | 203.32 | Phenylpropyl + allyl substituent |
| N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | C₂₂H₃₁NO | 325.49 | Bulky tert-butyl and phenyl groups + hydroxyl |
*Estimated based on IUPAC nomenclature.
Key Observations :
Key Observations :
Key Observations :
- Safety data for this compound is sparse, but analogous amines (e.g., methyl(2-methylpropyl)amine) require precautions for skin/eye contact .
- The phenyl group may enhance lipophilicity compared to aliphatic esters like butyl acetate .
Functional and Application Comparisons
- Antitumor Potential: Butyl-substituted perylene diimides (structurally related to butylamine derivatives) show strong telomerase binding affinity (-8.9 kcal/mol), comparable to the standard drug PIPER (-9.1 kcal/mol) . This suggests that this compound’s bulky substituents could enhance target interactions.
- Industrial Applications : Unlike simpler aliphatic amines (e.g., butyl amine) used in surfactants and lubricants , this compound’s aromaticity may suit specialized roles in pharmaceuticals or polymer chemistry (e.g., alkoxyamine-mediated polymerization in ) .
Biological Activity
Butyl(2-methyl-1-phenylpropyl)amine is a compound of interest due to its potential biological activity and applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a phenylpropylamine. Its structure includes:
- A butyl group attached to a 2-methyl-1-phenylpropylamine moiety.
- A phenyl ring that contributes to its lipophilicity, potentially influencing its pharmacokinetics and interactions with biological targets.
Pharmacological Applications
Research indicates that this compound may serve as a lead compound for developing medications targeting neurological disorders. Its interactions with various receptors and transporters suggest a role in modulating neurotransmitter levels in the brain, which could be beneficial for treating conditions such as anxiety and depression.
The exact mechanism of action for this compound involves:
- Interaction with Enzymes : It can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which may affect mood and cognitive functions.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Neurotransmitter Interaction Studies :
- In vitro studies demonstrated that the compound interacts with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
- Preliminary data indicated that it could enhance the release of these neurotransmitters, which are critical in mood regulation.
- Toxicity Assessments :
- Antimicrobial Activity :
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Butyl(2-methyl-1-phenylpropyl)amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination of 2-methyl-1-phenylpropanal with butylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Reaction optimization includes temperature control (25–40°C) and pH adjustment (pH 6–7) to maximize yield .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Expect signals at δ 1.2–1.5 ppm (butyl chain CH2), δ 2.3–2.6 ppm (N-CH2), and aromatic protons at δ 7.2–7.5 ppm. The methyl group on the propyl chain appears as a singlet at δ 1.0–1.2 ppm .
- IR : NH stretching at ~3400–3415 cm⁻¹ and aromatic C=C bending at ~1600 cm⁻¹ .
- UV-Vis : Absorbance maxima near 270–275 nm (π→π* transitions in the phenyl group) .
Q. What are the physicochemical properties of this compound, and how do they influence experimental design?
- Properties : Molecular weight (~203.32 g/mol), hydrophobic nature (logP ~3.5), and moderate solubility in polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) are critical for storage .
- Impact : Low water solubility necessitates solvent optimization for biological assays.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution or coupling reactions?
- Analysis : The bulky 2-methyl-1-phenylpropyl group creates steric hindrance, reducing nucleophilicity at the amine. Electron-donating substituents on the phenyl ring enhance stability but may slow electrophilic reactions. Computational modeling (e.g., DFT) can predict regioselectivity .
- Example : In Pd-catalyzed cross-coupling, steric hindrance may favor para-substitution over ortho on the phenyl ring .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar amines?
- Case Study : If ¹H-NMR shifts for the butyl chain vary between studies (e.g., δ 1.3 vs. 1.4 ppm), verify solvent effects (CDCl3 vs. DMSO-d6) and concentration. Compare with analogous compounds like N-Phenyl-(2-methyl-1-phenylpropyl)amine (δ 1.2–1.5 ppm for CH2) .
- Resolution : Use high-field NMR (≥500 MHz) and heteronuclear 2D techniques (HSQC, HMBC) to assign ambiguous signals .
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations using targets like telomerase (PDB: 3CE5). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues .
- Validation : Compare results with experimental IC50 values from enzyme inhibition assays .
Q. How does the compound’s structure-activity relationship (SAR) inform its potential in medicinal chemistry?
- SAR Insights : The butyl chain enhances lipophilicity, improving membrane permeability, while the phenyl group may engage in π-stacking with aromatic residues in enzyme active sites. Substituting the phenyl ring with electron-withdrawing groups (e.g., Cl, F) could modulate activity .
- Experimental Design : Synthesize derivatives (e.g., halogenated analogs) and evaluate cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
